BI-853520
Description
Propriétés
Nom IUPAC |
NONE |
|---|---|
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BI853520; BI 853520; BI-853520. |
Origine du produit |
United States |
Molecular Pharmacology and Target Engagement of Bi 853520
Identification and Characterization as a Kinase Inhibitor
BI-853520 is a potent and highly selective small molecule inhibitor of Focal Adhesion Kinase (FAK). nih.gov Its development has been driven by the recognition of FAK as a critical mediator of tumor progression and metastasis.
Mechanism of ATP-Competitive Inhibition of FAK Kinase Domain
This compound functions as an ATP-competitive inhibitor, targeting the kinase domain of FAK. nih.govnih.gov This means that it binds to the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream substrates. mdpi.com By blocking the catalytic activity of FAK, this compound effectively disrupts the signaling cascades that promote cell proliferation, survival, and migration. nih.gov
Potency of FAK Inhibition (e.g., IC50 values)
The potency of this compound against FAK is well-documented, with numerous studies reporting low nanomolar IC50 values. The IC50, or half-maximal inhibitory concentration, represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Parameter | Value | Cell Line/Assay Condition |
| IC50 for recombinant FAK | 1 nM | In vitro biochemical assay |
| IC50 for FAK autophosphorylation | 1 nM | PC-3 prostate carcinoma cells |
| EC50 for anchorage-independent proliferation | 3 nM | PC-3 cells |
This table presents the inhibitory concentrations of this compound against FAK in different experimental settings. researchgate.net
Studies have consistently demonstrated the high potency of this compound. For instance, in vitro, it inhibited recombinant FAK with an IC50 of 1 nM. nih.gov This high potency translates to cellular activity, where it inhibits FAK autophosphorylation in PC-3 prostate carcinoma cells with an IC50 of 1 nM. mdpi.comresearchgate.net Furthermore, this compound has been shown to block the anchorage-independent proliferation of PC-3 cells with an EC50 of 3 nM. researchgate.net
Selectivity Profile Against Related Kinases (e.g., PYK2, FER, FES Kinases)
A crucial aspect of a targeted inhibitor is its selectivity. This compound exhibits a high degree of selectivity for FAK over other related kinases. nih.govpatsnap.com This is particularly notable when compared to Proline-rich Tyrosine Kinase 2 (PYK2), the kinase most closely related to FAK. researchgate.netunibe.ch
| Kinase | IC50 (nM) |
| FAK | 1 |
| PYK2 | >50,000 |
| FER | 900 |
| FES | 1040 |
This table compares the IC50 values of this compound against FAK and other related kinases, highlighting its selectivity. nih.govresearchgate.netmedchemexpress.com
The IC50 for PYK2 was found to be greater than 50,000 nM, demonstrating a selectivity of over 50,000-fold for FAK over PYK2. nih.gov While it does show some activity against other kinases like FER and FES, with IC50 values of 900 nM and 1040 nM respectively, its primary potency is directed towards FAK. researchgate.netmedchemexpress.com This high selectivity minimizes the potential for off-target effects. patsnap.com
Effects on FAK Autophosphorylation Dynamics
FAK activation is initiated by autophosphorylation at the tyrosine residue 397 (Y397). nih.gov this compound effectively inhibits this critical step. mdpi.comunibe.ch Treatment of cancer cells with this compound leads to a rapid and sustained decrease in Y397-FAK phosphorylation. unibe.chnih.gov In metastatic murine breast cancer cells, a significant reduction in Y397-FAK autophosphorylation was observed within 10 minutes of treatment with 0.1 µM this compound, and this inhibition was maintained for at least 48 hours. unibe.ch This demonstrates a fast-acting and potent inhibition of FAK activity within a cellular context. unibe.ch
Chemical Biology and Design Principles of FAK Inhibitors
The development of FAK inhibitors like this compound is rooted in understanding the structure and function of the FAK protein. FAK is a non-receptor tyrosine kinase that plays a central role in signal transduction initiated by integrins and growth factor receptors. nih.gov Its structure comprises an N-terminal FERM domain, a central kinase domain, and a C-terminal focal adhesion targeting (FAT) domain. nih.gov
Most FAK inhibitors in clinical development are ATP-competitive, binding to the kinase domain to block its catalytic function. nih.govmdpi.com The design of these inhibitors often involves creating a scaffold that can fit into the ATP-binding pocket and form key interactions with the amino acid residues lining it. The high selectivity of this compound for FAK over PYK2, despite the high homology of their kinase domains, suggests subtle structural differences that have been successfully exploited in its design. The development of such targeted inhibitors is a testament to the advancements in medicinal chemistry and our understanding of kinase biology.
Preclinical Efficacy and Biological Activities of Bi 853520
In Vitro Cellular Investigations
Inhibition of Cancer Cell Proliferation and Viability
BI-853520 demonstrates significant anti-proliferative activity against various cancer cell lines, with a notable differential sensitivity observed based on cell culture conditions.
A key characteristic of this compound's activity is its enhanced potency in inhibiting anchorage-independent growth, a hallmark of transformed cells, compared to conventional adherent cell cultures d-nb.inforesearchgate.netresearchgate.netnih.govresearchgate.netnih.gov. In PC-3 prostate carcinoma cells, this compound potently blocked anchorage-independent proliferation (colony formation in soft agar) with an EC50 of 3 nmol/L d-nb.inforesearchgate.netresearchgate.netnih.gov. In stark contrast, these same cells, when grown as adherent monolayers in conventional surface culture, exhibited a significantly reduced sensitivity, requiring concentrations approximately 1000-fold higher (EC50 > 3 µmol/L) for growth inhibition d-nb.inforesearchgate.netresearchgate.netnih.gov.
This differential sensitivity has been consistently observed in other cancer types. For instance, in ovarian cancer cell lines such as SKOV3 and OVCAR3, this compound treatment greatly suppressed anchorage-independent growth and motility in vitro researchgate.netnih.govnih.gov. Similarly, studies on malignant pleural mesothelioma (MPM) cell lines revealed that this compound effectively interfered with spheroid formation (a 3D culture model mimicking anchorage-independent growth) at much lower concentrations than those required to inhibit cell viability in adherent 2D cultures nih.gov. These findings underscore that the anti-proliferative efficacy of this compound is strongly influenced by the cell culture conditions, highlighting its particular effectiveness against cancer cells capable of anchorage-independent proliferation researchgate.net.
Table 1: Differential Sensitivity of this compound in Anchorage-Dependent vs. Anchorage-Independent Growth
| Cell Line/Model | Growth Condition | EC50 (this compound) | Reference |
| PC-3 (Prostate Carcinoma) | Anchorage-Independent (Soft Agar) | 3 nmol/L | d-nb.inforesearchgate.netresearchgate.netnih.gov |
| PC-3 (Prostate Carcinoma) | Anchorage-Dependent (Monolayer) | > 3 µmol/L (1000-fold less sensitive) | d-nb.inforesearchgate.netresearchgate.netnih.gov |
| SKOV3, OVCAR3 (Ovarian Cancer) | Anchorage-Independent (Colony Formation) | Decreased colony formation at 15 µM | researchgate.netnih.gov |
| SKOV3, OVCAR3 (Ovarian Cancer) | Anchorage-Dependent (Proliferation) | Dose-dependent decrease (e.g., at 10 µM) | researchgate.netnih.gov |
| Malignant Pleural Mesothelioma (MPM) Cell Lines | Spheroid Formation (3D) | Potent inhibition at lower concentrations | nih.gov |
| Malignant Pleural Mesothelioma (MPM) Cell Lines | Adherent Cell Viability (2D) | IC50 exceeded 5 µM in all 12 cell lines | nih.gov |
This compound demonstrates a broad spectrum of anti-cancer activity across numerous cancer cell lines and xenograft models. Its high potency as a FAK inhibitor (recombinant FAK IC50 = 1 nM) contributes to its observed anti-proliferative effects medchemexpress.commdpi.comresearchgate.netd-nb.info.
Prostate Carcinoma: In PC-3 prostate carcinoma cells, this compound inhibits FAK autophosphorylation with an EC50 of 1 nmol/L d-nb.inforesearchgate.netmdpi.comresearchgate.netnih.gov.
Ovarian Cancer: this compound significantly suppresses proliferation and viability in ovarian cancer cell lines, including SKOV3 and OVCAR3 researchgate.netresearchgate.netnih.govnih.gov.
Breast Cancer: Robust anti-cancer activity has been observed in breast cancer cells in vitro and in multiple preclinical mouse models. For example, it significantly suppressed primary tumor growth in Py2T and 4T1 breast tumor models in vivo frontiersin.orgnih.govresearchgate.netfrontiersin.org.
Malignant Pleural Mesothelioma (MPM): this compound inhibits spheroid growth and significantly reduces tumor weight, cell proliferation, and microvessel density in orthotopic MPM xenografts researchgate.netnih.govfrontiersin.org.
Pancreatic Adenocarcinoma: High efficacy was demonstrated in the MIA PaCa-2 xenograft model, resulting in significant tumor growth inhibition (TGI values of 94% and 104%) and partial regressions d-nb.infonih.gov. However, it showed less significant efficacy in the BxPC-3 model (TGI = 29%) d-nb.infonih.gov.
General Adenocarcinomas: In a diverse panel of 16 subcutaneous adenocarcinoma xenograft models, this compound treatment led to a broad range of outcomes. High efficacy was notably associated with a mesenchymal tumor phenotype, characterized by loss of E-cadherin expression d-nb.inforesearchgate.net.
Table 2: Spectrum of Activity of this compound Across Various Cancer Cell Lines/Models
| Cancer Type | Cell Line/Model | Key Findings (Inhibition/Suppression) | Reference |
| Prostate Carcinoma | PC-3 | FAK autophosphorylation (EC50 1 nM), anchorage-independent proliferation (EC50 3 nM) | d-nb.inforesearchgate.netmdpi.comresearchgate.netnih.gov |
| Ovarian Cancer | SKOV3, OVCAR3 | Cell proliferation, viability, migration, invasion, anchorage-independent growth, motility | researchgate.netresearchgate.netnih.govnih.gov |
| Breast Cancer | 4T1, Py2T, Met01 | Primary tumor growth in vivo, Y397-FAK autophosphorylation | frontiersin.orgnih.govresearchgate.netfrontiersin.org |
| Malignant Pleural Mesothelioma | Various MPM cell lines | Spheroid growth, tumor weight, cell proliferation, microvessel density in vivo, cell migration | researchgate.netnih.govfrontiersin.org |
| Pancreatic Adenocarcinoma | MIA PaCa-2 | High tumor growth inhibition (TGI 94-104%), partial regressions | d-nb.infonih.gov |
| Pancreatic Adenocarcinoma | BxPC-3 | Limited tumor growth inhibition (TGI 29%) | d-nb.infonih.gov |
| General Adenocarcinomas | 16 xenograft models | Efficacy linked to mesenchymal tumor phenotype (loss of E-cadherin) | d-nb.inforesearchgate.net |
Modulation of Cell Migration and Invasion Capabilities
This compound actively modulates and suppresses the migratory and invasive capabilities of cancer cells, which are crucial processes in tumor metastasis nih.govresearchgate.netnih.govnih.govfrontiersin.org. Focal Adhesion Kinase (FAK), the primary target of this compound, plays a pivotal role in promoting tumor metastasis by influencing cell migration through its involvement in the integration and resolution of focal adhesion complex components and dynamic interactions with intracellular actin and the extracellular matrix (ECM) frontiersin.orgfrontiersin.orgnih.gov.
In ovarian cancer, this compound treatment significantly suppresses cell migration and invasion in SKOV3 and OVCAR3 cell lines researchgate.netnih.govnih.gov. Specifically, migration was notably decreased at a concentration of 10 µM of this compound in both cell lines researchgate.net. Furthermore, in malignant pleural mesothelioma (MPM) cell lines, this compound demonstrated a reduction in migration in 3 out of 4 cell lines tested researchgate.netnih.gov. By inhibiting FAK, this compound prevents FAK-mediated downstream signaling, thereby inhibiting migration and invasion in tumor cells that overexpress FAK nih.gov.
Suppression of Epithelial-Mesenchymal Transition (EMT) Processes
This compound has been shown to suppress Epithelial-Mesenchymal Transition (EMT), a critical process that endows cancer cells with increased motility, invasiveness, and survival in anchorage-independent conditions researchgate.netnih.govnih.govnih.gov. FAK plays a significant role in promoting EMT, which is linked to tumor progression and metastasis d-nb.infofrontiersin.orgfrontiersin.orgnih.govnih.govacs.org.
Studies in ovarian cancer cell lines (SKOV3 and OVCAR3) have demonstrated that this compound treatment effectively suppresses EMT researchgate.netnih.govnih.gov. Moreover, preclinical investigations in adenocarcinoma xenograft models indicated that the high efficacy of this compound was associated with a mesenchymal tumor phenotype. This suggests that EMT markers, such as E-cadherin expression, could serve as actionable biomarkers to predict drug sensitivity d-nb.inforesearchgate.net. The FAK inhibitor this compound also represses Y397-FAK autophosphorylation in breast cancer cells that have undergone EMT, further supporting its role in modulating this process nih.gov.
Regulation of Cellular Adhesion Dynamics
Focal Adhesion Kinase (FAK) is a crucial regulator of cellular adhesion dynamics, a process fundamental to cell migration, proliferation, and survival mdpi.comresearchgate.netresearchgate.netnih.govfrontiersin.orgnih.govbiorxiv.org. FAK's role involves its participation in the formation of molecular complexes within the actin and adhesion regulation network at the adhesion sites of cells with the extracellular matrix (ECM) frontiersin.org. Integrin-mediated FAK signaling is particularly critical in controlling adhesion dynamics during cell migration nih.gov.
This compound, as a FAK inhibitor, impacts these dynamics. FAK is known to regulate cell adhesion in various cancers, including ovarian cancer researchgate.net. Furthermore, FAK transmits survival signals through integrin-dependent adhesion, preventing anoikis (apoptosis in the absence of adhesion) in adherent cells mdpi.com. By inhibiting FAK, this compound can therefore influence the intricate mechanisms governing cellular adhesion, contributing to its anti-cancer effects.
Synergistic Effects with Established Anti-Cancer Agents in Cellular Models
This compound, as a FAK inhibitor, has demonstrated synergistic effects when combined with established anti-cancer agents in cellular models. Research has identified a subset of cancer cell lines, including A549 (lung adenocarcinoma) and Flo1 (esophageal adenocarcinoma) cells, where FAK inhibitors, such as this compound, synergize with Histone Deacetylase (HDAC) inhibitors to inhibit cell proliferation. nih.gov This synergy is linked to enhanced FAK inhibitor-induced FAK inactivation, as evidenced by FAK-Y397 autophosphorylation, and is associated with increased nuclear exclusion of YES-associated protein (YAP) both in vitro and in vivo, suggesting a dysregulation of Hippo/YAP signaling. nih.gov In ovarian cancer, this compound treatment in combination with paclitaxel (B517696) significantly reduced tumor growth in mouse models, indicating that this compound can enhance sensitivity to chemotherapy in vivo. nih.gov
In Vivo Animal Model Studies
Anti-Tumor Efficacy in Human Tumor Xenograft Models
This compound has exhibited significant anti-tumor efficacy across a diverse panel of human tumor xenograft models, representing various indications including carcinomas of the lung, ovary, pancreas, and prostate, as well as sarcomas and malignant pleural mesothelioma. d-nb.infoaacrjournals.orgpatsnap.comnih.govnih.govnih.govresearchgate.netcancerbiomed.orgresearchgate.netresearchgate.netresearchgate.net The efficacy of this compound in adenocarcinoma xenograft models has been linked to a mesenchymal tumor phenotype, characterized by low E-cadherin messenger RNA (mRNA) and protein levels, and low expression of the microRNA hsa-miR-200c-3p. d-nb.infonih.gov
Treatment with this compound has consistently led to a significant reduction in primary tumor growth in various preclinical models. nih.govresearchgate.net
Table 1: Reduction of Primary Tumor Growth by this compound in Xenograft Models
| Tumor Model (Cell Line) | Dose (mg/kg, daily oral) | Treatment Duration | Key Efficacy Findings | Reference |
| MIA PaCa-2 (Pancreatic Adenocarcinoma) | 25 | Not specified | Tumor Growth Inhibition (TGI) = 94% | d-nb.info |
| MIA PaCa-2 (Pancreatic Adenocarcinoma) | 50 | Not specified | TGI = 104%, partial regressions in 6/10 tumors | d-nb.info |
| PC-3 (Prostate Carcinoma) | 50 | 17 days | TGI = 93% (p < 0.0001) | d-nb.info |
| PC-3 (Prostate Carcinoma) | 50 | Not specified | Strong suppression of tumor growth (TGI > 90%) or tumor regression | aacrjournals.org |
| Py2T (Breast Cancer) | 50 | 25 consecutive days | Significantly decreased tumor volume over time | researchgate.net |
| 4T1 (Breast Cancer) | 50 | Not specified | Significantly decreased tumor volume over time | researchgate.net |
| Ovarian Cancer (SKOV3 cells) | Not specified | Not specified | Dramatically reduces tumor growth | nih.gov |
| Malignant Pleural Mesothelioma (P31 cells) | 20 | 3 weeks (5 times/week) | Significantly lower tumor loads (P = 0.0183) | researchgate.net |
| Squamous Cell Carcinoma (SCC7.1) | 50 | Up to 27 days | Complete tumor regression by day 27 | researchgate.net |
| Squamous Cell Carcinoma (SCC6.2) | 50 | Not specified | Modest growth delay | researchgate.net |
| Met01 (Breast Cancer) | 50 | Not specified | Heterogeneous response: 3/10 growth delay, 7/10 stable disease | researchgate.net |
| Panc43 (Pancreatic Adenocarcinoma) | 50 | Not specified | Modest growth delay | researchgate.net |
This compound has demonstrated the ability to interfere with tumor metastasis formation. aacrjournals.orgpatsnap.com In various orthotopic breast cancer mouse models, treatment with this compound significantly reduced primary tumor growth and metastasis. mdpi.com Early intervention with this compound, specifically 3 days prior to tumor cell injection, was shown to reduce the size of metastatic nodules in the lung in a metastatic setting. However, delayed treatment after tumor cell injection did not significantly reduce the number of metastases, suggesting its potency in inhibiting early metastatic outgrowth. portlandpress.com Furthermore, in murine breast cancer models, this compound was most effective in preventing the establishment of metastases in tumors where E-cadherin was either deficient or downregulated. nih.gov In ovarian cancer cells, this compound has been shown to attenuate cell migration and invasion in vitro. nih.gov
Pharmacodynamic Assessment of Target Engagement in Tumor Tissues
Pharmacodynamic studies have confirmed that this compound effectively engages its target, FAK, in tumor tissues. Oral administration of this compound to immunodeficient mice bearing subcutaneous PC-3 prostate adenocarcinoma xenografts resulted in rapid and long-lasting repression of FAK autophosphorylation (p-FAK Y397) in tumor tissue, with strongly reduced levels observed throughout the entire sampling period (2–48 hours). d-nb.info This suppression of FAK autophosphorylation has been consistently observed in tissue samples from human tumor xenografts and mouse skin. aacrjournals.orgpatsnap.com
Beyond FAK autophosphorylation, this compound treatment also led to a decrease in the phosphorylation of downstream signaling pathways. In ovarian cancer models, p-PI3K/AKT/mTOR phosphorylation was reduced in in vivo tumor tissues in the this compound treatment group compared to controls. Immunofluorescence staining in mouse tumors further confirmed decreased activated p-AKT and p-mTOR following this compound treatment. nih.gov Preliminary pharmacodynamic analysis in fresh tumor biopsies from patients in clinical trials also showed target engagement, with a substantial decrease in the ratio of phosphorylated FAK (pFAK) to total FAK in some cases. nih.govascopubs.org RNA-seq analysis of this compound-treated 4T1 breast cancer cells xenografted in mice revealed downregulation of genes associated with proliferation and cell cycle progression (e.g., CDK1, CDK4). mdpi.com
Effects on Tumor Microenvironment Components
FAK plays a critical role in sustaining the tumor microenvironment (TME), which often contributes to tumor progression and immunosuppression. researchgate.netfrontiersin.org Inhibition of FAK by this compound has shown effects on various components of the TME:
Immune Cell Modulation: FAK inhibition can enhance the anti-tumor efficacy of therapies by modulating the immune microenvironment. portlandpress.comfrontiersin.org Studies have shown that this compound can lead to an increase in anti-tumorigenic CD8+ T cells and an inhibition of infiltrating pro-tumorigenic granulocytes. portlandpress.com Furthermore, this compound has been observed to reduce the number of regulatory T cells (Tregs) in the TME of murine squamous cell carcinoma (SCC) tumors. researchgate.net RNA-seq analysis indicated an upregulation of genes involved in T-cell differentiation and proliferation, cytokine production, and leukocyte activation in this compound-treated breast cancer xenografts. mdpi.com
Angiogenesis: FAK activation promotes angiogenesis, a crucial process for tumor growth. frontiersin.org Treatment with this compound significantly reduced the vascularization (microvessel density) of human malignant pleural mesothelioma xenograft tumors. researchgate.netnih.gov
Fibrotic and Immunosuppressive Microenvironment: FAK is recognized as a central driver of the fibrotic and immunosuppressive TME that can protect pancreatic ductal adenocarcinomas from immune surveillance. nih.gov By inhibiting FAK, this compound contributes to impeding tumorigenesis, metastasis, and drug resistance. researchgate.net
Table 2: Effects of this compound on Tumor Microenvironment Components
| Microenvironment Component | Effect of this compound Treatment | Reference |
| CD8+ T cells | Increased infiltration, enhanced anti-tumor efficacy | portlandpress.com |
| Granulocytes | Inhibition of infiltrating pro-tumorigenic granulocytes | portlandpress.comfrontiersin.org |
| Regulatory T cells (Tregs) | Reduced numbers in TME | researchgate.net |
| Vascularization (Angiogenesis) | Significantly reduced microvessel density | researchgate.netnih.gov |
| Genes related to T-cell differentiation, proliferation, cytokine production, and leukocyte activation | Upregulation | mdpi.com |
Impact on Tumor Angiogenesis (e.g., Microvessel Density)
Tumor angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis, supplying tumors with essential nutrients and oxygen. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, plays a pivotal role in promoting this process mdpi.comresearchgate.netfrontiersin.orgnih.gov. FAK contributes to angiogenesis through various mechanisms, including the upregulation of vascular endothelial growth factor receptor 2 (VEGFR2) expression in endothelial cells and cooperation with Krüppel-like factor 8 (KLF8) to promote vascular endothelial growth factor A (VEGFA) expression mdpi.com. Furthermore, FAK acts as a key integrator of proangiogenic signals derived from both VEGFRs and integrin receptors nih.gov. The inhibition of FAK has been identified as a promising therapeutic strategy to impede tumorigenesis, metastasis, and angiogenesis researchgate.netfrontiersin.org.
This compound, also known as Ifebemtinib, is a potent and highly selective ATP-competitive inhibitor of FAK mdpi.comfrontiersin.orgnih.govresearchgate.net. Its mechanism of action involves blocking FAK autophosphorylation, particularly at Tyr397 mdpi.com. Preclinical investigations have extensively demonstrated the anti-angiogenic effects of this compound across various cancer models.
Detailed Research Findings:
Studies evaluating the efficacy of this compound in orthotopic xenograft models of malignant pleural mesothelioma (MPM) have shown a significant impact on tumor angiogenesis. Treatment with this compound led to a notable reduction in tumor tissue microvessel density (MVD) frontiersin.orgresearchgate.netnih.govresearchgate.net. This reduction in MVD indicates a direct inhibitory effect on the formation of new blood vessels within the tumor microenvironment. Beyond MPM, this compound has been reported to exhibit effective inhibitory effects on microvascular growth in tumor tissue in other preclinical mouse models frontiersin.org. The observed decrease in vascularization of human MPM xenograft tumors following this compound treatment further underscores its anti-angiogenic potential researchgate.net. These findings collectively support the notion that FAK inhibition by this compound can serve as an effective strategy for anti-angiogenic cancer therapy nih.gov.
Table 1: Impact of this compound on Tumor Angiogenesis in Preclinical Models
| Preclinical Model | Angiogenesis Marker/Observation | Effect of this compound Treatment | Reference |
| Orthotopic Malignant Pleural Mesothelioma (MPM) Xenografts | Tumor tissue Microvessel Density (MVD) | Significantly reduced | researchgate.netnih.govresearchgate.net |
| Various Preclinical Mouse Models | Microvascular growth in tumor tissue | Effective inhibitory effects | frontiersin.org |
| Human MPM Xenograft Tumors | Tumor vascularization | Significantly reduced | researchgate.net |
| General In Vivo Angiogenesis | Angiogenesis | Inhibition | nih.gov |
Molecular Mechanisms and Signaling Pathways Influenced by Bi 853520
Gene Expression Profile Alterations Upon Treatment
Treatment with BI-853520 induces significant alterations in the gene expression profiles of cancer cells, reflecting its impact on cellular processes. RNA sequencing (RNA-seq) analysis performed on 4T1 breast cancer cells xenografted in mice, following five days of this compound treatment, provided detailed insights into these transcriptomic changes mdpi.comnih.gov.
Comparative gene expression analysis revealed 1293 upregulated and 475 downregulated genes in primary tumors from this compound-treated mice compared to vehicle controls (cutoffs: p-value ≤ 0.05, fold change +/- 1.5) nih.gov.
Downregulated Genes
Functional enrichment analysis indicated that genes associated with cell proliferation and cell cycle progression were significantly downregulated mdpi.comnih.gov. Key examples include:
Table 1: Select Downregulated Genes Upon this compound Treatment in 4T1 Breast Cancer Cells
| Gene Symbol | Gene Name | Log2 Fold-Change | FDR (False Discovery Rate) | Biological Process/Pathway Affected |
| CDK1 | Cyclin-Dependent Kinase 1 | -0.4519 | 4.24e-03 | Cell Cycle Progression, Proliferation mdpi.comnih.gov |
| CDK4 | Cyclin-Dependent Kinase 4 | -0.3072 | 0.003718 | Cell Cycle Progression, Proliferation mdpi.comnih.gov |
Note: This table represents a selection of key downregulated genes based on research findings. The full dataset includes 475 downregulated genes.
Further functional enrichment analysis showed that biological processes such as the regulation of epithelial cell proliferation, positive regulation of cell cycle/cell proliferation/cell division, and regulation of cell proliferation/cell division/cell growth were enriched among the downregulated genes nih.gov. Gene set enrichment analysis corroborated a significant reduction in the relative expression of genes vital for cell cycle and positive regulation of mitotic cell cycle nih.gov.
Upregulated Genes
Conversely, the RNA-seq analysis also identified an upregulation of genes involved in immune-related processes mdpi.com. Specifically, genes associated with T-cell differentiation and proliferation, cytokine production, and leukocyte activation were found to be upregulated mdpi.com. The negative regulation of cell proliferation was also observed to be increased following BI-853530 treatment nih.gov.
Biomarkers of Sensitivity
Research has identified specific gene expression markers that correlate with sensitivity to this compound. High sensitivity to the compound is linked to a mesenchymal tumor phenotype, characterized by low messenger RNA (mRNA) and protein levels of E-cadherin nih.govd-nb.info. Additionally, low expression of hsa-miR-200c-3p, an epithelial-specific microRNA known to promote E-cadherin expression, strongly correlates with this compound efficacy (R2 = 0.889) nih.govd-nb.info. Furthermore, the expression of CD80 on cancer cells has been shown to correlate with the response to this compound elifesciences.org.
Biomarkers of Response and Resistance to Bi 853520
Identification of Preclinical Predictive Biomarkers
The antitumor activity of BI-853520 has been shown to vary significantly across different tumor models. Biomarker analyses have identified several key indicators linked to the compound's efficacy in preclinical settings. nih.govd-nb.infonliwod.orgnih.govresearchgate.netpatsnap.comnih.gov
High sensitivity to this compound in preclinical adenocarcinoma xenograft models is strongly associated with a mesenchymal tumor phenotype. This phenotype is characterized by specific molecular signatures that distinguish it from an epithelial phenotype. nih.govd-nb.infonliwod.orgnih.govresearchgate.netpatsnap.comnih.govscience.govfrontiersin.orgresearchgate.netcancerbiomed.orgtandfonline.com
A crucial characteristic of the mesenchymal tumor phenotype linked to this compound sensitivity is low expression levels of E-cadherin, both at the messenger RNA (mRNA) and protein levels. Conversely, several this compound-resistant models have been found to be E-cadherin positive. For instance, highly sensitive xenograft models, including certain kidney, lung, ovary, pancreas, and prostate adenocarcinomas, demonstrated a lack of E-cadherin expression or expressed it at low levels. In murine breast cancer models, this compound was most effective in preventing metastasis in tumors where E-cadherin was either deficient or downregulated. nih.govd-nb.infonih.govresearchgate.netnih.govresearchgate.nettandfonline.comclinconnect.io
Table 1: Correlation between E-cadherin Expression and this compound Sensitivity in Xenograft Models
| E-cadherin Expression Level | This compound Sensitivity | Examples of Sensitive Tumor Types |
| Low or Deficient | High | Kidney, Lung, Ovary, Pancreas, Prostate Adenocarcinomas |
| High | Low (Resistant) | Some resistant models (e.g., certain colorectal carcinomas) |
MicroRNA expression profiles have also been identified as predictive biomarkers. Specifically, low expression of hsa-miR-200c-3p, an epithelial-specific microRNA known to promote E-cadherin expression, is strongly correlated with high efficacy of this compound. In studies involving 13 xenograft models, a strong correlation (R² = 0.889) was observed between hsa-miR-200c-3p expression and tumor growth inhibition (TGI) by this compound. Highly sensitive tumors consistently exhibited low levels of hsa-miR-200c-3p (log2 expression values: 6.24–8.25), whereas resistant tumors showed high expression (13.13–13.69). nih.govd-nb.infonih.govresearchgate.netnih.govresearchgate.net
Table 2: Correlation between hsa-miR-200c-3p Expression and this compound Efficacy
| hsa-miR-200c-3p Expression (Log2 values) | This compound Efficacy |
| Low (6.24–8.25) | Highly Sensitive |
| Intermediate (9.89, 10.25) | Moderately Sensitive |
| High (13.13–13.69) | Resistant |
Beyond genetic and gene expression signatures, phosphoproteome analysis of xenograft tumors is being explored to identify biomarkers predicting sensitivity to this compound. This approach aims to understand the phosphorylation events within cells that correlate with drug response, providing a deeper insight into the signaling pathways involved in sensitivity. patsnap.comresearchgate.net
Elucidation of Preclinical Resistance Mechanisms
While direct mechanisms of acquired resistance specifically to this compound as a monotherapy are not extensively detailed in the provided sources, the broader role of FAK in mediating drug resistance in cancer is well-established. FAK itself can contribute to drug resistance through its dual role as a kinase and a protein scaffold, mediating crosstalk with various signaling pathways. Tumor cells can develop adaptive or acquired resistance mechanisms to other therapies, often accompanied by heightened FAK expression and activation of downstream signaling pathways like Wnt/β-catenin. This suggests that sustained FAK activation or alternative pathway activation could potentially confer resistance to FAK inhibitors like this compound. For instance, KRAS G12C inhibition has been shown to induce sustained FAK activation, contributing to drug resistance. mdpi.comfrontiersin.orgtandfonline.comtandfonline.compatsnap.comnih.gov
Strategies to Overcome Resistance in Preclinical Models
Given FAK's role in mediating drug resistance and its involvement in various pro-tumorigenic pathways, several strategies to overcome resistance, particularly through combination therapies, have been explored in preclinical models.
One promising strategy involves combining this compound with conventional chemotherapy agents. Studies in ovarian cancer models have shown that this compound can enhance the sensitivity to chemotherapy drugs like paclitaxel (B517696) and cisplatin, leading to a greater reduction in tumor growth compared to monotherapy. This synergistic effect is often mediated by the inhibition of pathways such as the PI3K/AKT/mTOR signaling pathway by this compound. tandfonline.comtandfonline.comnih.govnih.gov
Furthermore, combining FAK inhibitors like this compound with other targeted therapies has shown potential. For example, in KRAS G12C mutant cancers, this compound (IN10018) has demonstrated synergistic anticancer effects when combined with KRAS G12C inhibitors, by regulating the FAK-YAP signaling and impacting FAK-related fibrogenesis, which are mechanisms of resistance to KRAS G12C inhibitors. patsnap.com
Preclinical data also suggest that FAK inhibition can enhance the antitumor response to radiotherapy. In pancreatic cancer models, this compound has been shown to enhance sensitivity to radiotherapy, partly by promoting CD8+ T cell infiltration and mitigating fibrosis and hypoxia within the tumor microenvironment. cancerbiomed.orgnih.gov The combination of FAK inhibitors with mTORC1 inhibitors has also been explored, with FAK inhibition showing the potential to increase the sensitivity of rapamycin-resistant tumors to mTORC1 inhibition. frontiersin.org
These findings highlight the potential of this compound in combination regimens to overcome intrinsic or acquired resistance mechanisms and improve therapeutic outcomes in various cancer types.
Comparative Preclinical Studies with Other Fak Inhibitors
Relative Potency and Selectivity Comparisons with Other FAK Inhibitors
BI-853520 is characterized as a novel, potent, and highly selective ATP-competitive inhibitor of FAK nf2is.orgmims.com. In enzymatic assays, it potently inhibits recombinant FAK with a half-maximal inhibitory concentration (IC50) of 1 nmol/L nf2is.orgmims.com. A key distinguishing feature of this compound is its remarkable selectivity against the closely related kinase, Proline-rich tyrosine kinase 2 (PYK2), exhibiting an IC50 greater than 50,000 nmol/L (>50 µM) nf2is.orgmims.com. This indicates a high degree of specificity for FAK over its closest kinome relative.
When compared to other FAK inhibitors in preclinical development, this compound demonstrates comparable or superior potency and often higher selectivity. For instance, VS-6063 (Defactinib) has an IC50 of 0.6 nM for FAK but also inhibits PYK2 at low nanomolar concentrations (ranging from 0.6 to 423.4 nM) and nine other kinases with an IC50 below 1 µM nf2is.orgmims.comfishersci.co.ukhznu.edu.cn. PF-00562271 shows an IC50 of 1.5 nM for FAK and 22 nM for PYK2 nf2is.orgmims.comwikipedia.org, while GSK2256098 exhibits an IC50 range of 2–15 nM for FAK nf2is.orgmims.comfishersci.dk. This compound is considered a more specific FAK kinase inhibitor, co-targeting only four other kinases out of 262 tested with an in vitro IC50 below 1 µM fishersci.co.uk. In cell-based assays using PC-3 prostate carcinoma cells, this compound effectively inhibited FAK autophosphorylation at tyrosine 397 (Tyr397) with an IC50 of 1 nmol/L, demonstrating greater potency than PF-562,271, which showed an EC50 of 25 nmol/L in the same assay wikipedia.orgvulcanchem.comscilit.com.
The following table summarizes the relative potency and selectivity of this compound compared to other FAK inhibitors:
| FAK Inhibitor | FAK IC50 (nM) | PYK2 IC50 (nM) | Selectivity (FAK vs. PYK2) | Other Kinases Inhibited (IC50 < 1 µM) |
|---|---|---|---|---|
| This compound | 1 nf2is.orgmims.com | >50,000 nf2is.orgmims.com | Highly selective (>50,000-fold) nf2is.orgmims.com | 4 (out of 262 tested) fishersci.co.uk |
| VS-6063 (Defactinib) | 0.6 nf2is.orgmims.comfishersci.co.uk | 0.6 - 423.4 fishersci.co.uk | Dual FAK/PYK2 inhibitor fishersci.co.uk | 9 fishersci.co.uk |
| PF-00562271 | 1.5 nf2is.orgmims.comwikipedia.org | 22 wikipedia.org | ~15-fold wikipedia.org | Not specified |
| GSK2256098 | 2-15 nf2is.orgmims.comfishersci.dk | Not specified | Not specified | Not specified |
Differential Efficacy Across Diverse Preclinical Disease Models
Preclinical studies have revealed that the antitumor activity of this compound varies considerably across a panel of 16 murine subcutaneous adenocarcinoma xenograft models, ranging from complete tumor inhibition to a complete lack of sensitivity nf2is.orgmims.comvulcanchem.com. A significant finding is the association between high efficacy and a mesenchymal tumor phenotype, characterized by low E-cadherin messenger RNA (mRNA) and protein levels, and reduced expression of microRNA hsa-miR-200c-3p nf2is.orgmims.comvulcanchem.com.
Models classified as "highly sensitive" to this compound (defined by tumor growth inhibition (TGI) values ≥89% and often showing tumor regressions) included kidney, lung, ovary, pancreas, and prostate adenocarcinomas, all of which exhibited absent or low E-cadherin expression nf2is.orgmims.com. For instance, in the MIA PaCa-2 pancreatic adenocarcinoma xenograft model, this compound treatment resulted in TGIs of 94% (at 25 mg/kg) and 104% (at 50 mg/kg), with partial regressions observed in a subset of tumors wikipedia.org. Similarly, it suppressed growth in PC-3 prostate adenocarcinoma xenografts in nude mice fishersci.dkvulcanchem.com.
Conversely, "resistant" models (TGI values of 14–45%, which were not statistically significant) often retained E-cadherin expression; three out of five resistant models were E-cadherin positive nf2is.orgmims.com. For example, in the BxPC-3 pancreatic adenocarcinoma xenograft model, this compound at 50 mg/kg did not show statistically significant efficacy (TGI = 29%) wikipedia.org. In squamous cell carcinoma (SCC) models, this compound induced complete tumor regression in SCC FAK-wt tumors, similar to FAK-deficient tumors, and complete regression of SCC7.1 tumors by day 27. However, SCC6.2 tumors only exhibited a modest growth delay, and Met01 cells showed a heterogeneous response, with some tumors experiencing growth delay and others stable disease wikipedia.org.
In murine breast cancer models, this compound effectively prevented the establishment of metastases in tumors where E-cadherin was either deficient or downregulated nf2is.orgmims.comwikipedia.org. Furthermore, in malignant pleural mesothelioma (MPM), while showing limited effect in adherent cultures, this compound demonstrated potent activity in spheroids and in orthotopic tumors in vivo, significantly reducing tumor weight, cell proliferation, and microvessel density wikipedia.orgcenmed.com. It has also been shown to inhibit epithelial-mesenchymal transition (EMT) and tumor growth in ovarian cancer cells in vivo through the FAK/AKT/mTOR signaling pathway wikipedia.orghznu.edu.cn.
The following table illustrates the differential efficacy of this compound across various preclinical disease models:
| Disease Model | E-cadherin Status (Sensitive Models) | Efficacy Observation | Citation |
|---|---|---|---|
| Pancreatic Adenocarcinoma (MIA PaCa-2) | Mesenchymal phenotype (low E-cadherin) nf2is.orgmims.com | TGI of 94-104%, partial regressions wikipedia.org | nf2is.orgmims.comwikipedia.org |
| Prostate Adenocarcinoma (PC-3) | Mesenchymal phenotype (low E-cadherin) nf2is.orgmims.com | Suppressed xenograft growth fishersci.dkvulcanchem.com | nf2is.orgmims.comfishersci.dkvulcanchem.com |
| Kidney, Lung, Ovary Adenocarcinomas | Mesenchymal phenotype (low E-cadherin) nf2is.orgmims.com | High sensitivity (TGI ≥ 89%) nf2is.orgmims.com | nf2is.orgmims.com |
| Breast Cancer | E-cadherin deficient/downregulated nf2is.orgmims.com | Prevented metastasis establishment nf2is.orgmims.comwikipedia.org | nf2is.orgmims.comwikipedia.org |
| Squamous Cell Carcinoma (SCC7.1) | Not specified | Complete tumor regression wikipedia.org | wikipedia.org |
| Malignant Pleural Mesothelioma (MPM) | Not specified | Potent activity in spheroids & orthotopic tumors, reduced tumor weight, proliferation, MVD wikipedia.orgcenmed.com | wikipedia.orgcenmed.com |
| Pancreatic Adenocarcinoma (BxPC-3) | E-cadherin positive (resistant model) nf2is.orgmims.com | No statistically significant efficacy (TGI = 29%) wikipedia.org | nf2is.orgmims.comwikipedia.org |
| Squamous Cell Carcinoma (SCC6.2) | Not specified | Modest growth delay wikipedia.org | wikipedia.org |
Mechanistic Distinctions and Synergies with Other Inhibitors
This compound functions as an ATP-competitive inhibitor, targeting and inhibiting PTK2 (FAK1) to prevent its downstream signaling, thereby inhibiting migration, proliferation, invasion, and survival in PTK2-overexpressing tumor cells doi.org. Its primary mechanism involves blunting FAK autophosphorylation at Tyr397 hznu.edu.cnfishersci.dkscilit.com.
A significant mechanistic distinction of this compound lies in its high selectivity for FAK over PYK2, which differentiates it from dual FAK/PYK2 inhibitors such as Defactinib or PF-562,271 nf2is.orgmims.comfishersci.co.ukhznu.edu.cnwikipedia.org. This high specificity suggests that this compound may offer a more precise targeting of FAK-specific pathways without broadly impacting PYK2-mediated signaling.
Preclinical studies have also explored the synergistic potential of this compound in combination therapies:
Immune Checkpoint Inhibitors: FAK inhibitors, including this compound, are being investigated in combination with anti-PD-1 immune checkpoint inhibitors due to their role in modulating the tumor microenvironment (TME) wikipedia.org. FAK inhibition, through this compound, has been shown to act via CD8 T-cell-mediated anti-tumor immunity to induce tumor regression wikipedia.org. Specifically, this compound reduced regulatory T cell (Treg) numbers in the TME and decreased tumor volume in murine SCC tumors expressing the co-stimulatory ligand CD80 wikipedia.org.
ROS1 Inhibitors: Co-treatment with this compound (also referred to as IN10018) and ROS1 inhibitors has demonstrated significant reductions in tumor size in CDH1-deficient cancer models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) researchgate.net. Mechanistically, ROS1 inhibitors can induce FAK-YAP-TRX signaling, which typically mitigates oxidative stress-related DNA damage. This compound suppresses this aberrant FAK-YAP-TRX signaling, thereby enhancing the cytotoxicity of ROS1 inhibitors towards cancer cells researchgate.net.
mTORC1 Inhibitors: Inhibition of FAK has shown the potential to increase the sensitivity of rapamycin-resistant tumors to mTORC1 inhibition, suggesting a viable strategy to enhance the efficacy of mTORC1 inhibitors in resistant cancers wikipedia.org.
Chemotherapy: While not explicitly detailed for this compound, FAK inhibition broadly holds promise in overcoming adaptive resistance to chemotherapy fishersci.co.uk. For example, another FAK inhibitor, Defactinib, when combined with paclitaxel (B517696), reduced cell proliferation and induced apoptosis in ovarian cancer cells and demonstrated the ability to overcome paclitaxel resistance hznu.edu.cn.
These findings underscore the potential of this compound as a targeted therapeutic agent, both as a monotherapy in specific tumor contexts and as a synergistic component in combination regimens, particularly in overcoming resistance mechanisms and modulating the immune microenvironment.
Future Directions in Research of Bi 853520
Exploration of Novel Therapeutic Combinations in Preclinical Settings
A significant thrust in the preclinical evaluation of BI-853520, also known as IN10018, is the exploration of its synergistic effects when combined with other anti-cancer agents. ijbs.com The rationale for this approach is to target multiple nodes within the complex signaling networks that drive tumor progression and to overcome intrinsic and acquired resistance mechanisms. escholarship.org
Preclinical studies have shown that FAK inhibition can sensitize cancer cells to conventional chemotherapies. tandfonline.com For instance, in ovarian cancer cell lines, treatment with this compound has been shown to increase the biologic effects of chemotherapy. nih.gov Research has demonstrated that combining this compound with paclitaxel (B517696) leads to a greater reduction in FAK phosphorylation compared to either agent alone, suggesting an enhanced anti-tumor effect. nih.gov
Furthermore, combination strategies are being explored with targeted therapies. Studies have investigated the synergistic effects of this compound with ROS1 inhibitors in cancers deficient in CDH1. ijbs.com There is also a strong preclinical basis for combining FAK inhibitors with inhibitors of the KRAS pathway, as FAK is a downstream signaling component of KRAS. nih.gov
The combination of FAK inhibitors with immune checkpoint inhibitors is another promising avenue. FAK plays a role in creating an immunosuppressive tumor microenvironment, and its inhibition may enhance the efficacy of immunotherapies. frontiersin.org Preclinical models have shown that FAK inhibition can improve the sensitivity of tumor cells to immunotherapy. nih.gov
Table 1: Preclinical Combination Studies with this compound
| Combination Agent | Cancer Type | Observed Effect | Reference |
|---|---|---|---|
| Chemotherapy (Paclitaxel) | Ovarian Cancer | Increased sensitivity to chemotherapy, greater reduction in FAK phosphorylation. | nih.gov |
| ROS1 Inhibitors | CDH1-deficient Cancers | Synergistic anti-tumor effects. | ijbs.com |
Investigation of FAK Scaffolding Functions Beyond Kinase Activity (e.g., using PROTACs)
A limitation of ATP-competitive FAK inhibitors like this compound is that they only target the kinase activity of FAK. researchgate.net However, FAK also possesses critical non-enzymatic scaffolding functions, facilitating protein-protein interactions that contribute to oncogenic signaling. frontiersin.orgaacrjournals.org This dual functionality may explain the limited efficacy of kinase inhibitors as monotherapies. frontiersin.org
To address both the kinase and scaffolding functions of FAK, novel therapeutic strategies are being developed, most notably Proteolysis Targeting Chimeras (PROTACs). nih.gov FAK-targeting PROTACs are designed to induce the degradation of the entire FAK protein, thereby eliminating both its kinase-dependent and kinase-independent activities. uni.lu
Preclinical studies have demonstrated that FAK PROTACs can be more effective than FAK kinase inhibitors in inhibiting cancer cell migration and invasion. frontiersin.org By degrading the FAK protein, PROTACs disrupt the scaffold that brings together various signaling molecules, offering a more comprehensive approach to blocking FAK-mediated pathways. frontiersin.orgnih.gov While this compound itself is not a PROTAC, future research will likely involve comparing its efficacy to these newer agents and exploring combinations that could target FAK from multiple angles.
Refinement of Biomarker-Driven Preclinical Research Strategies
The variability in response to this compound across different tumor types in preclinical models underscores the need for robust biomarker strategies to identify patient populations most likely to benefit. nih.gov A key finding from xenograft studies is that the efficacy of this compound is linked to a mesenchymal tumor phenotype. researchgate.net
Specifically, tumors with low or absent E-cadherin expression have demonstrated higher sensitivity to this compound. nih.gov This correlation has been substantiated by gene set enrichment analysis and is also linked to the expression of the microRNA hsa-miR-200c-3p, which regulates E-cadherin. researchgate.net
Future preclinical research will need to refine these biomarker-driven approaches. This includes:
Validating E-cadherin and hsa-miR-200c-3p as predictive biomarkers in a wider range of preclinical models, including patient-derived xenografts (PDXs) and organoids.
Identifying additional biomarkers of sensitivity and resistance through comprehensive genomic, transcriptomic, and proteomic analyses of responsive and non-responsive tumor models.
Developing companion diagnostics that can be used to screen patients for these biomarkers in a clinical setting.
Table 2: Potential Biomarkers for this compound Sensitivity
| Biomarker | Association with Sensitivity | Rationale | Reference |
|---|---|---|---|
| Low E-cadherin expression | Increased Sensitivity | Indicates a mesenchymal phenotype that is more dependent on FAK signaling. | nih.govresearchgate.net |
Potential Applications in Other FAK-Related Non-Oncological Pathologies
The role of FAK is not limited to oncology. FAK signaling is implicated in a variety of other pathological processes, opening up potential new therapeutic avenues for FAK inhibitors like this compound. patsnap.com
One of the most promising areas is in the treatment of fibrotic diseases. FAK is known to play a role in fibrosis, a condition characterized by excessive scarring of tissue. patsnap.com By targeting FAK, inhibitors may help to reduce fibrosis in organs such as the lungs and liver. patsnap.com
FAK is also involved in regulating immune cell function and inflammation, suggesting that FAK inhibitors could have applications in the treatment of inflammatory diseases. patsnap.com While research in these non-oncological areas is still in the early stages, it represents a significant opportunity for expanding the therapeutic utility of this compound and other FAK inhibitors. Further preclinical studies are needed to explore the efficacy and safety of this compound in models of fibrosis and inflammatory conditions.
Development of Advanced In Vitro and Ex Vivo Models for Comprehensive Analysis
To better predict the clinical efficacy of this compound, there is a growing emphasis on the use of advanced in vitro and ex vivo models that more accurately recapitulate the complexity of human tumors. mdpi.com Traditional two-dimensional (2D) cell cultures often fail to capture the intricate cell-cell and cell-matrix interactions that influence drug response. researchgate.net
Three-dimensional (3D) cell culture models, such as spheroids and organoids, provide a more physiologically relevant environment for testing FAK inhibitors. mdpi.comyoutube.com Studies have shown that this compound demonstrates potent activity in 3D spheroid models of malignant pleural mesothelioma, where it inhibits spheroid growth, in contrast to its limited effect in 2D adherent cultures. nih.gov This highlights the importance of the tumor microenvironment in determining sensitivity to FAK inhibition.
Future research will likely involve the increased use of these advanced models:
Tumor Spheroids: To assess the impact of this compound on tumor cell proliferation, invasion, and drug penetration in a 3D context. nih.gov
Patient-Derived Organoids (PDOs): To create "patient avatars" in the lab, allowing for the preclinical testing of this compound on a patient-specific basis and the correlation of drug response with tumor-specific genetic and molecular features.
Microfluidic "Tumor-on-a-Chip" Models: To simulate the tumor microenvironment with even greater fidelity, incorporating elements such as blood flow and immune cells.
By leveraging these sophisticated models, researchers can gain a more comprehensive understanding of the mechanisms of action of this compound and better predict its clinical performance.
Q & A
Q. What is the molecular mechanism of BI-853520 in inhibiting FAK activity, and how is its specificity validated experimentally?
Q. Which preclinical models have demonstrated the efficacy of this compound, and what endpoints are critical for assessing antitumor effects?
Q. What pharmacokinetic and safety data from phase I trials inform this compound dosing in preclinical studies?
Q. What methodologies confirm target engagement and pharmacodynamic effects of this compound in vivo?
Advanced Research Questions
Q. How can researchers address contradictions between robust preclinical efficacy and modest clinical activity observed in this compound trials?
Q. What experimental strategies are recommended to elucidate this compound's impact on the tumor immune microenvironment?
Q. How should researchers design combinatorial studies to enhance this compound's therapeutic index?
Q. What statistical models are optimal for analyzing this compound's efficacy in genetically heterogeneous tumors?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
